molecular formula C5H10ClN B3331508 (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 841302-41-8

(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B3331508
CAS No.: 841302-41-8
M. Wt: 119.59
InChI Key: GVKIWNRVZPBLKT-UHFFFAOYSA-N
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Description

(1S,5R)-2-Azabicyclo[310]hexane hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, leading to high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-2-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKIWNRVZPBLKT-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 3
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 4
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 5
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 6
(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride

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